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Compound of Interest

Compound Name: Methyl 3-Morpholinecarboxylate

Cat. No.: B153991 Get Quote

Methyl 3-morpholinecarboxylate is a heterocyclic compound of significant interest in

medicinal chemistry and drug development, often serving as a key building block or scaffold in

the synthesis of more complex pharmaceutical agents. Its structure, featuring a morpholine ring

and a methyl ester functional group, imparts specific physicochemical properties that are

crucial for its biological activity and application. The precise and unambiguous characterization

of this molecule is paramount, ensuring its purity, identity, and structural integrity. Spectroscopic

techniques provide the foundational tools for this characterization, offering a detailed view into

the molecule's atomic connectivity and chemical environment.

This guide, prepared from the perspective of a Senior Application Scientist, provides a

comprehensive overview of the core spectroscopic data for methyl 3-morpholinecarboxylate.

We will delve into the practical application and theoretical interpretation of Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The focus will be not just on the data itself, but on the causal logic behind

the experimental choices and the interpretation of the resulting spectra, ensuring a self-

validating approach to molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of

organic molecules in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H
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(proton) and ¹³C, to map out the connectivity and chemical environment of atoms within a

molecule.

Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number of different types of protons, their

electronic environments, and their proximity to other protons.

Expertise & Causality: The predicted chemical shifts for methyl 3-morpholinecarboxylate are

based on the inductive effects of the neighboring oxygen and nitrogen atoms and the ester

group. The electronegative oxygen and nitrogen atoms deshield adjacent protons, shifting their

signals downfield. The protons on the morpholine ring exist in a chair conformation, leading to

distinct axial and equatorial environments, which can result in complex splitting patterns.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

H-3 3.90 - 4.05 dd 1H

Methine proton

adjacent to ester

and nitrogen

H-2ax, H-6ax 3.75 - 3.90 m 2H

Axial protons

adjacent to

oxygen/nitrogen

H-2eq, H-6eq 3.55 - 3.70 m 2H

Equatorial

protons adjacent

to

oxygen/nitrogen

H-5ax, H-5eq 2.80 - 3.00 m 2H
Protons adjacent

to nitrogen

-OCH₃ 3.73 s 3H
Methyl ester

protons

-NH ~2.0 (broad) s 1H Amine proton
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Note: The exact chemical shifts and multiplicities can vary based on the solvent and

spectrometer frequency. The NH proton signal is often broad and may exchange with D₂O.

Protocol for ¹H NMR Data Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of methyl 3-morpholinecarboxylate
in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

The choice of solvent is critical as it can influence chemical shifts.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Shimming: Homogenize the magnetic field by adjusting the shim coils. This is a crucial step

to obtain sharp, well-resolved peaks.

Tuning and Matching: Tune the probe to the resonance frequency of ¹H nuclei to ensure

maximum signal transmission.

Acquisition: Set the acquisition parameters, including the number of scans (typically 8-16 for

good signal-to-noise), pulse angle (e.g., 45°), and relaxation delay (e.g., 1-2 seconds).

Processing: After data acquisition, perform a Fourier transform, phase correction, and

baseline correction on the resulting Free Induction Decay (FID) signal to obtain the final

spectrum.

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Diagram: ¹H NMR Experimental Workflow
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Caption: Workflow for acquiring a ¹H NMR spectrum.
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Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their

chemical environments. Due to the low natural abundance of ¹³C (1.1%), spectra are typically

acquired with proton decoupling, resulting in a spectrum of singlets where each peak

corresponds to a unique carbon atom.[1]

Expertise & Causality: The predicted chemical shifts are governed by the same principles as in

¹H NMR. The carbonyl carbon of the ester group is highly deshielded and appears significantly

downfield (~170 ppm). Carbons bonded to the electronegative oxygen and nitrogen atoms (C-

2, C-3, C-6) are also shifted downfield compared to a simple alkane, while the methyl carbon of

the ester appears in the typical range for an O-methyl group.[2][3]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon
Predicted Chemical Shift
(δ, ppm)

Assignment

C=O ~172 Ester Carbonyl

C-2, C-6 ~67 Carbons adjacent to Oxygen

C-3 ~55 Methine Carbon

-OCH₃ ~52 Methyl Ester Carbon

C-5 ~45 Carbon adjacent to Nitrogen

Protocol for ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition

stage:

Frequency Change: The spectrometer must be set to the ¹³C resonance frequency.

Proton Decoupling: A broadband proton decoupler is used to remove C-H coupling,

simplifying the spectrum to singlets.
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Increased Scans: Due to the low natural abundance of ¹³C, a significantly higher number of

scans (e.g., 128, 256, or more) is required to achieve an adequate signal-to-noise ratio. This

increases the experiment time.

Relaxation Delay: A longer relaxation delay may be needed, especially for quaternary

carbons, to ensure accurate integration (though integration is not typically performed in

standard decoupled ¹³C spectra).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites

molecular vibrations (stretching and bending). Specific functional groups absorb at

characteristic frequencies, making IR an excellent tool for identifying the presence of these

groups.[4]

Expertise & Causality: The structure of methyl 3-morpholinecarboxylate contains several key

functional groups that will give rise to distinct, strong absorptions. The most prominent will be

the C=O stretch of the ester, which is a very strong and sharp band. The N-H bond of the

secondary amine will produce a moderate absorption, while the C-O and C-N bonds will have

characteristic stretches in the fingerprint region.[5]

Predicted Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3300 - 3500 Medium, Broad N-H Stretch Secondary Amine

2850 - 3000 Medium-Strong C-H Stretch Aliphatic (CH, CH₂)

1735 - 1750 Strong, Sharp C=O Stretch Ester

1200 - 1300 Strong C-O Stretch Ester

1050 - 1150 Strong C-O-C Stretch Ether (in ring)

1000 - 1250 Medium C-N Stretch Amine
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Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

Background Scan: With a clean ATR crystal, run a background scan. This is crucial to

subtract the spectrum of the ambient atmosphere (e.g., CO₂ and H₂O) from the sample

spectrum.

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of

methyl 3-morpholinecarboxylate directly onto the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the

crystal.

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or

acetone) after the measurement.

Diagram: Functional Group - IR Region Correlation

Methyl 3-Morpholinecarboxylate

Characteristic IR Absorption Regions (cm⁻¹)

Functional Groups:
- N-H (Amine)

- C-H (Aliphatic)
- C=O (Ester)

- C-O (Ester/Ether)
- C-N (Amine)

N-H Stretch
(3300-3500)

C-H Stretch
(2850-3000)

C=O Stretch
(1735-1750)

C-O Stretch
(1050-1300)
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Caption: Correlation of functional groups to IR regions.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It provides the exact molecular weight and, through fragmentation analysis,

valuable structural information. For a compound like methyl 3-morpholinecarboxylate, Gas

Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[6]

Expertise & Causality: The molecular ion peak (M⁺) in the mass spectrum will confirm the

molecular weight of the compound (145.16 g/mol ).[7] The fragmentation pattern is a

predictable cascade based on the weakest bonds and the formation of stable ions. Common

fragmentation pathways for this molecule would include the loss of the methoxy group from the

ester (a common fragmentation for methyl esters) and cleavage of the morpholine ring,

particularly alpha-cleavage adjacent to the nitrogen atom.

Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z Proposed Fragment Identity

145 [M]⁺ Molecular Ion

114 [M - OCH₃]⁺ Loss of the methoxy group

86 [C₄H₈NO]⁺ Alpha-cleavage of the ring

59 [COOCH₃]⁺ Carbomethoxy fragment

Protocol for GC-MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/L) in a volatile

organic solvent like dichloromethane or ethyl acetate.

GC Method Setup:

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
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Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

Injection: Inject 1 µL of the sample into the heated injection port (e.g., 250 °C) in splitless

mode.

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp

the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C)

to ensure separation of components.

MS Method Setup:

Ionization: Use Electron Impact (EI) ionization at 70 eV.

Temperatures: Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C,

respectively).

Mass Range: Scan a mass range that includes the molecular weight of the compound

(e.g., m/z 40-200).

Data Analysis: Identify the chromatographic peak corresponding to methyl 3-
morpholinecarboxylate. Analyze the mass spectrum of this peak to identify the molecular

ion and key fragment ions.

Diagram: GC-MS Analytical Workflow
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Caption: Generalized workflow for GC-MS analysis.

Conclusion
The spectroscopic characterization of methyl 3-morpholinecarboxylate is a multi-faceted

process that relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C
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NMR provide a definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the

presence of key functional groups (amine, ester, ether), and mass spectrometry verifies the

molecular weight and provides insight into the molecule's stability and fragmentation pathways.

Together, these techniques provide a robust and self-validating dataset that confirms the

identity and purity of the compound, a critical requirement for its application in research and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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